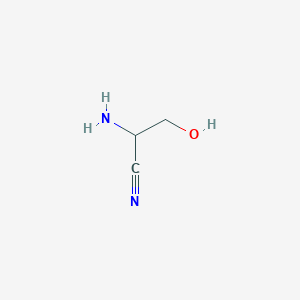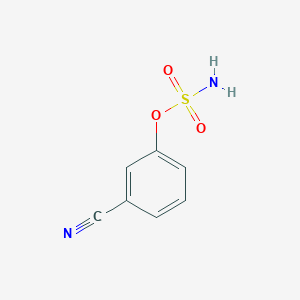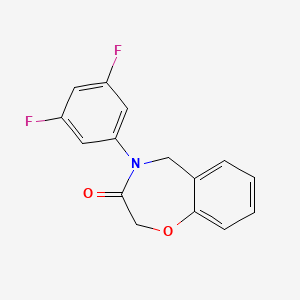
2-(4-(2-méthyl-6-(trifluorométhyl)pyrimidin-4-yl)pipérazine-1-carbonyl)-4H-chromén-4-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(4-(2-methyl-6-(trifluoromethyl)pyrimidin-4-yl)piperazine-1-carbonyl)-4H-chromen-4-one is a useful research compound. Its molecular formula is C20H17F3N4O3 and its molecular weight is 418.376. The purity is usually 95%.
BenchChem offers high-quality 2-(4-(2-methyl-6-(trifluoromethyl)pyrimidin-4-yl)piperazine-1-carbonyl)-4H-chromen-4-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(4-(2-methyl-6-(trifluoromethyl)pyrimidin-4-yl)piperazine-1-carbonyl)-4H-chromen-4-one including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Inhibiteur de la protéine de liaison à l'IAP (IAP)
Ce composé a été identifié comme un dérivé hétérocyclique qui possède une activité de liaison (inhibition) IAP (en particulier XIAP) . Les IAP sont un groupe de protéines qui suppriment l'apoptose en se liant directement à la caspase et en supprimant sa fonction .
Induction de la dégradation des protéines
Le composé présente une activité d'induction de la dégradation des protéines . Cela pourrait être particulièrement utile dans le développement de composés qui induisent l'ubiquitination des protéines cibles et la dégradation par le protéasome .
Chimères de ciblage de la protéolyse (PROTAC)
Le composé pourrait être utilisé dans le développement de chimères de ciblage de la protéolyse (PROTAC), qui sont des composés qui induisent l'ubiquitination des protéines cibles et la dégradation par le protéasome .
Éradication spécifique et non génétique des protéines dépendantes de l'IAP (SNIPER)
Le composé pourrait également être utilisé dans le développement d'une éradication spécifique et non génétique des protéines dépendantes de l'IAP (SNIPER), qui sont des composés qui induisent l'ubiquitination des protéines cibles et la dégradation par le protéasome .
Ligand pour la ligase E3
Le composé pourrait être utilisé comme ligand qui se lie à la ligase E3, un élément clé du système ubiquitine-protéasome .
Traitement des maladies liées aux niveaux de protéines
Le composé pourrait être utilisé dans le traitement des maladies liées aux niveaux de protéines. En induisant la dégradation des protéines liées à la maladie, il pourrait potentiellement être utilisé pour traiter une variété d'affections .
Propriétés
IUPAC Name |
2-[4-[2-methyl-6-(trifluoromethyl)pyrimidin-4-yl]piperazine-1-carbonyl]chromen-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17F3N4O3/c1-12-24-17(20(21,22)23)11-18(25-12)26-6-8-27(9-7-26)19(29)16-10-14(28)13-4-2-3-5-15(13)30-16/h2-5,10-11H,6-9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AYTRYYLMCYQOCB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC(=N1)N2CCN(CC2)C(=O)C3=CC(=O)C4=CC=CC=C4O3)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17F3N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![1-({2-[2-chloro-4-(4-chlorophenoxy)phenyl]-1,3-dioxolan-2-yl}methyl)-1H-1,2,4-triazole](/img/structure/B2468833.png)



![N-(2,3-dichlorophenyl)-2-[(4,6-dimethylpyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B2468842.png)

![1-(4-methoxyphenyl)-3-{[1-(1,3-thiazol-2-yl)piperidin-3-yl]methyl}urea](/img/structure/B2468845.png)
![2-[(2-methoxyphenoxy)methyl]-1-[(4-methylphenyl)methyl]-1H-1,3-benzodiazole](/img/structure/B2468846.png)




![2-({1-[(cyclopentylcarbamoyl)methyl]-5-(hydroxymethyl)-1H-imidazol-2-yl}sulfanyl)-N-[(4-fluorophenyl)methyl]acetamide](/img/structure/B2468851.png)
![N-(2,4-dimethylphenyl)-2-(4-oxo-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide](/img/structure/B2468852.png)
